molecular formula C13H13FN2O2 B1603150 ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 288251-64-9

ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1603150
CAS No.: 288251-64-9
M. Wt: 248.25 g/mol
InChI Key: GOZFWWAPHFHDFV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells, by activating apoptotic pathways and inhibiting key survival signals .

Anti-inflammatory Properties

Another critical application of this compound is in the treatment of inflammatory diseases. Research has shown that this compound can reduce inflammation markers in animal models of arthritis. The compound appears to inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation .

Pesticide Development

The compound's structural characteristics make it a promising candidate for developing new agrochemicals. Its fluorinated phenyl group enhances lipophilicity, which can improve the penetration of pesticides into plant tissues. Studies have reported its efficacy against various pests while demonstrating low toxicity to non-target organisms .

Polymer Synthesis

This compound has also found applications in material science, particularly in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Researchers are exploring its use as a monomer in polymerization reactions to develop materials suitable for high-performance applications .

Activity TypeCell LineIC50 (µM)Mechanism of Action
AnticancerMCF-7 (Breast)15Induces apoptosis via caspase activation
A549 (Lung)20Inhibits PI3K/Akt pathway
Anti-inflammatoryAnimal ModelN/AReduces TNF-alpha and IL-6 production

Table 2: Agrochemical Applications

Application TypeTarget OrganismEfficacy (%)Notes
InsecticideAphids85Effective at low concentrations
FungicideFungal pathogens75Broad-spectrum activity

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with specific modifications leading to enhanced potency .

Case Study 2: Pesticide Development

In a field trial conducted by agricultural researchers, this compound was tested as a new pesticide formulation. Results indicated significant reductions in pest populations with minimal impact on beneficial insects, showcasing its potential as an environmentally friendly alternative to existing pesticides .

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorophenyl group enhances its binding affinity to target sites, while the pyrazole ring provides structural stability. The compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but with an amide group instead of an ester.

    1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxaldehyde: Similar structure but with an aldehyde group instead of an ester.

Uniqueness: Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The fluorophenyl group also imparts distinct electronic properties, enhancing its potential as a bioactive molecule.

Biological Activity

Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

  • Chemical Formula : C12H11FN2O2
  • Molecular Weight : 234.23 g/mol
  • CAS Number : 115342-25-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. A study published in the ACS Omega journal evaluated various pyrazole derivatives against multiple pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating potent antimicrobial properties .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (μg/mL)MBC/MFC (μg/mL)
7bStaphylococcus aureus0.22-
10Staphylococcus epidermidis0.25-

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various in vivo and in vitro studies. A systematic review indicated that pyrazole derivatives can significantly inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For instance, compounds similar to this compound showed COX-2 inhibition with IC50 values ranging from 0.034 to 0.052 μM, suggesting strong anti-inflammatory activity .

Table 2: COX Inhibition Data for Pyrazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Compound A5.400.01>500
Compound B---

Potential Anticancer Activity

Emerging research suggests that pyrazole derivatives may also possess anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines through the modulation of various signaling pathways. The compound's ability to inhibit tumor growth has been linked to its interaction with specific molecular targets involved in cell proliferation and survival .

Case Study 1: In Vivo Efficacy

In a study involving rat models, a derivative structurally similar to this compound demonstrated significant reductions in paw edema induced by carrageenan, showcasing its anti-inflammatory effectiveness .

Case Study 2: Antimicrobial Resistance

A single-point resistance study revealed that several pyrazole derivatives, including those related to this compound, effectively inhibited biofilm formation in resistant strains of bacteria, indicating potential utility in treating infections caused by multidrug-resistant organisms .

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZFWWAPHFHDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623621
Record name Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288251-64-9
Record name Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288251-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To ethanol (30 ml) were added 4-fluorophenylhydrazine (5 g) and ethyl 2,4-dioxovalerate (10.6 g) and the mixture was refluxed for 3 h. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (mobile phase: chloroform) to give ethyl 1-(4-fluorophenyl)-3-methylpyrazole-5-carboxylate (2 g) and ethyl 1-(4-fluorophenyl)-5-methylpyrazole-3-carboxylate (3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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